molecular formula C22H25N5O2 B3001218 1-苯乙基-3-(1-(3-(吡啶-3-基)-1,2,4-恶二唑-5-基)环己基)脲 CAS No. 1396766-18-9

1-苯乙基-3-(1-(3-(吡啶-3-基)-1,2,4-恶二唑-5-基)环己基)脲

货号 B3001218
CAS 编号: 1396766-18-9
分子量: 391.475
InChI 键: KHQOXCNWCXIMJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including the compound 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, involves a strategic approach using computer-aided design. These compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The synthesis process aimed to create potent inhibitors with significant effects on cancer cells, as demonstrated by the compound 7u, which showed potent inhibitory activity with IC50 values of 2.39 ± 0.10 μM for A549 and 3.90 ± 0.33 μM for HCT-116, comparable to the positive-control sorafenib .

Molecular Structure Analysis

The molecular structure of the urea derivatives is crucial for their biological activity. The presence of the diaryl urea fragment is a common feature in medicinal chemistry, particularly in the design of anticancer agents. The specific arrangement of the aryl groups and the pyridinylmethoxy phenyl group is designed to interact with biological targets such as BRAF inhibitors, which are important in cancer treatment. The molecular structure is optimized to enhance the antiproliferative effects on cancer cells .

Chemical Reactions Analysis

The chemical reactions involved in the metabolism of related compounds, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), provide insight into the metabolic pathways that may also be relevant for the urea derivatives. PhIP undergoes cytochrome P450-mediated N-oxidation followed by N-O-esterification, typically catalyzed by N-acetyltransferases and sulfotransferases. Understanding these reactions is important for assessing the potential genotoxicity and carcinogenicity of these compounds, as well as their excretion patterns in humans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea and related compounds are determined by their molecular structure. These properties influence their solubility, stability, and bioavailability, which are critical for their effectiveness as anticancer agents. The diaryl urea core structure is known to impart certain physical and chemical characteristics that make these compounds suitable for biological applications. The specific substituents on the aryl groups can further modify these properties to optimize the compounds for better therapeutic outcomes .

科学研究应用

抗菌特性

类似于 1-苯乙基-3-(1-(3-(吡啶-3-基)-1,2,4-恶二唑-5-基)环己基)脲的化合物的显着应用在于抗菌活性。例如,Buha 等人(2012 年)合成了一系列脲衍生物,对金黄色葡萄球菌和大肠杆菌等微生物表现出广谱活性 (Buha 等人,2012 年)

晶体结构分析

Lai 等人(2006 年)等研究考察了类似化合物的晶体堆积,突出了 C–H⋯N、C–H⋯π 和 π⋯π 等相互作用在其结构中的重要性 (Lai 等人,2006 年)

抗癌潜力

已经评估了具有类似于 1-苯乙基-3-(1-(3-(吡啶-3-基)-1,2,4-恶二唑-5-基)环己基)脲结构的化合物的抗癌特性。例如,Feng 等人(2020 年)合成了对各种癌细胞系表现出显着抗增殖作用的衍生物 (Feng 等人,2020 年)

合成和表征

已经对包含 1,2,4-恶二唑环的化合物的合成和表征进行了广泛的研究,例如 Ölmez 和 Waseer(2020 年)的工作,他们提供了新型的具有生物活性的化合物 (Ölmez 和 Waseer,2020 年)

相互作用和反应性

Baykov 等人(2021 年)和 D’Anna 等人(2011 年)分别探讨了涉及 1,2,4-和 1,3,4-恶二唑体系的非共价相互作用和类似化合物的化学反应性 (Baykov 等人,2021 年)(D’Anna 等人,2011 年)

液晶研究

Karamysheva 等人(2001 年)对含吡啶的 1,2,4-恶二唑的液晶性质的研究,可以与了解 1-苯乙基-3-(1-(3-(吡啶-3-基)-1,2,4-恶二唑-5-基)环己基)脲等化合物的性质相关 (Karamysheva 等人,2001 年)

安全和危害

This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.


未来方向

This would involve a discussion of potential future research directions involving the compound. This could include potential applications, or new reactions that could be developed.


属性

IUPAC Name

1-(2-phenylethyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c28-21(24-15-11-17-8-3-1-4-9-17)26-22(12-5-2-6-13-22)20-25-19(27-29-20)18-10-7-14-23-16-18/h1,3-4,7-10,14,16H,2,5-6,11-13,15H2,(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQOXCNWCXIMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。